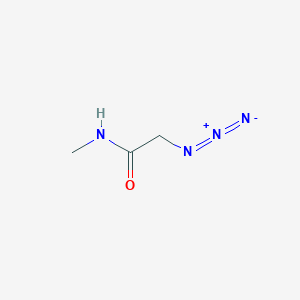

2-Azido-N-methylacetamide

Description

General Context of N-Substituted Acetamides in Contemporary Organic Synthesis

N-substituted acetamides are a significant class of organic compounds that feature a substituent group in place of a hydrogen atom on the nitrogen of an acetamide (B32628) molecule. fiveable.me This structural feature makes them crucial building blocks in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. fiveable.meiucr.org The versatility of N-substituted acetamides stems from the ability to modify the N-substituent, which allows for precise control over the molecule's properties such as reactivity, solubility, and other characteristics for targeted applications. fiveable.me

In organic synthesis, N-substituted amides are involved in a variety of chemical transformations. fiveable.me For instance, they can be synthesized from ketones through processes like transoximation and the Beckmann rearrangement. organic-chemistry.org They also participate in nucleophilic acyl substitution reactions, which facilitate the introduction of new functional groups and the creation of diverse molecular architectures. fiveable.me The amide bond itself, a key feature of these compounds, is known for its high stability, strong polarity, and conformational flexibility. iucr.org

The synthesis of N-substituted amides can be achieved through various methods, including the reaction of amines with carboxylic acid derivatives, which is a classic approach. researchgate.net More modern and atom-economical methods involve transition-metal-catalyzed reactions. researchgate.net For example, copper-catalyzed cross-coupling of primary amides with alkylboronic acids and iridium-catalyzed N-monoalkylation of amides with alcohols have been developed. organic-chemistry.org These advanced synthetic routes have expanded the accessibility and utility of N-substituted amides in organic chemistry.

Significance of the Azide (B81097) Functional Group in Chemical Transformations

The azide functional group, with the formula -N₃, is a versatile and highly reactive entity in organic chemistry. wikipedia.orgsigmaaldrich.com It is considered the conjugate base of hydrazoic acid and is characterized by a linear arrangement of three nitrogen atoms. sigmaaldrich.comwikipedia.org This structure can be represented by several resonance forms, with an important one being N⁻=N⁺=N⁻. wikipedia.orgwikidoc.org

One of the most prominent applications of the azide group is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comwikipedia.org In this reaction, an organic azide reacts with a terminal alkyne to form a stable 1,2,3-triazole ring. wikipedia.org This reaction is known for its reliability and is widely used in combinatorial chemistry, bioconjugation, and materials science. wikipedia.org

Beyond click chemistry, azides participate in a range of other important transformations. They can be reduced to primary amines through methods like hydrogenolysis or the Staudinger reaction, which involves treatment with a phosphine (B1218219) such as triphenylphosphine. wikipedia.org This makes the azide group a useful protecting group for amines. sigmaaldrich.com Azides can also undergo the Curtius rearrangement when heated, leading to the formation of isocyanates, which can then be converted to amines. britannica.com Furthermore, the terminal nitrogen of an azide is mildly nucleophilic, allowing it to react with various electrophiles. wikipedia.org

The azide functional group is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds. iucr.orgiucr.org Its ability to be incorporated into organic molecules and subsequently transformed into other functional groups has made it a valuable tool in medicinal chemistry, molecular biology, and the development of new materials. iucr.orgiucr.orgsigmaaldrich.com

Conceptual Framework of 2-Azido-N-methylacetamide as a Foundational Model Compound

This compound, with the chemical formula C₃H₆N₄O, serves as a fundamental model compound for exploring the chemistry of both N-substituted acetamides and organic azides. nih.gov Its structure incorporates the N-methylacetamide framework, providing insights into the behavior of this class of amides, while the 2-azido group offers a site for the characteristic reactions of azides.

This compound is particularly useful for studying reaction mechanisms involving the azide functional group. vulcanchem.com Its relatively simple structure allows for a clearer understanding of the reactivity of azide-containing molecules without the complicating influence of larger, more complex substituents. vulcanchem.com The synthesis of this compound and its analogs, such as 2-azido-N,N-bis(2-methylpropyl)acetamide, typically involves the reaction of the corresponding halo-acetamide (e.g., 2-bromo- or 2-chloro-N-methylacetamide) with an azide salt like sodium azide. iucr.org

By studying this compound, researchers can investigate the interplay between the amide and azide functionalities and how they influence each other's reactivity. This knowledge is transferable to the design and synthesis of more complex molecules with potential applications in various fields, including the development of bioactive compounds and new materials.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄O | nih.gov |

| Molecular Weight | 114.11 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 98025-59-3 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-5-3(8)2-6-7-4/h2H2,1H3,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGIDMWPOLTCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608638 | |

| Record name | 2-Azido-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98025-59-3 | |

| Record name | 2-Azido-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azido-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Azido N Methylacetamide

Azide (B81097) Group Transformations

The azide functional group in 2-Azido-N-methylacetamide is a versatile moiety capable of undergoing a variety of chemical transformations. Its reactivity is central to the utility of this compound in synthetic chemistry and bioconjugation. The primary transformations involve cycloaddition reactions, famously known as "click chemistry," and reduction to the corresponding amine. These reactions allow for the efficient formation of stable triazole rings and the introduction of primary amine functionalities, respectively.

The 1,3-dipolar cycloaddition reaction between an azide and an alkyne is a cornerstone of click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. This reaction provides a powerful method for covalently linking molecules. For this compound, the azide group can react with terminal or strained alkynes through several mechanistic pathways to form a stable 1,2,3-triazole ring.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, exhibiting a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. This reaction is highly efficient and regioselective, exclusively producing 1,4-disubstituted 1,2,3-triazoles. The mechanism, while complex, is understood to proceed through a series of discrete steps involving a copper(I) catalyst.

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from a terminal alkyne. The active Cu(I) catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to protect sensitive biomolecules from copper-induced damage.

Once the copper(I) acetylide is formed, the azide, in this case, this compound, coordinates to the copper center. The key carbon-nitrogen bond-forming step occurs between the terminal, electrophilic nitrogen of the azide and the nucleophilic β-carbon of the copper acetylide. This leads to the formation of a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. The reaction is remarkably tolerant of a wide range of functional groups and can be performed in various solvents, including water, over a broad pH range (4 to 12).

Table 1: Key Features of the CuAAC Reaction

| Feature | Description |

|---|---|

| Catalyst | Copper(I) [Cu(I)], often generated in situ from Cu(II) salts and a reducing agent. |

| Reactants | Terminal alkynes and organic azides (e.g., this compound). |

| Product | Exclusively 1,4-disubstituted 1,2,3-triazoles. |

| Rate Acceleration | 10⁷ to 10⁸-fold increase compared to the uncatalyzed Huisgen cycloaddition. |

| Conditions | Mild, often at room temperature, and compatible with aqueous environments. |

| Selectivity | High chemoselectivity and regioselectivity. |

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This methodology leverages the high ring strain of cyclic alkynes, such as cyclooctynes, to drive the reaction with azides without the need for a catalyst. The energy released from the strained ring provides the driving force for the [3+2] cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures.

The reactivity of the cycloalkyne is a critical factor in SPAAC. The first-generation cyclooctynes had relatively slow reaction rates. Subsequent developments led to more reactive derivatives. For instance, the introduction of electron-withdrawing fluorine atoms at the propargylic positions, as seen in difluorinated cyclooctynes (DIFO), significantly increases the reaction rate by lowering the alkyne's LUMO energy. Fusing aryl rings to the cyclooctyne (B158145) core, as in dibenzocyclooctynes (DIBO), also enhances strain and accelerates the reaction.

SPAAC has become a vital tool in chemical biology for labeling biomolecules in living systems due to its bioorthogonality; neither the azide nor the strained alkyne interferes with native biological processes. When this compound is used in a SPAAC reaction, it forms a stable triazole linkage to the molecule functionalized with the strained alkyne. A notable difference from CuAAC is that SPAAC is not inherently regioselective and typically yields a mixture of regioisomeric triazole products.

Table 2: Comparison of Common Cyclooctynes Used in SPAAC

| Cyclooctyne | Structural Feature | Relative Reactivity |

|---|---|---|

| OCT | Simple cyclooctyne | Base reactivity |

| DIFO | Propargylic fluorination | High |

| DIBO | Fused dibenzo rings | Very High |

| BCN | Bicyclic structure | High |

The regioselectivity of the azide-alkyne cycloaddition is a crucial aspect, determining whether the 1,4- or 1,5-disubstituted triazole isomer is formed. In the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, the reaction often produces a mixture of both 1,4- and 1,5-regioisomers because the energy levels of the relevant frontier molecular orbitals (HOMO and LUMO) are closely matched for both possible orientations.

The copper-catalyzed (CuAAC) reaction, however, exhibits exquisite regioselectivity, yielding the 1,4-disubstituted triazole almost exclusively. This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism, which directs the bonding between the terminal nitrogen of the azide and the internal carbon of the alkyne.

In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary regioselectivity, selectively producing the 1,5-disubstituted triazole isomer. The RuAAC mechanism is believed to involve the formation of a six-membered ruthenacycle intermediate, which differs from the intermediates in the copper-catalyzed pathway. Therefore, by choosing the appropriate metal catalyst, chemists can selectively synthesize either the 1,4- or 1,5-triazole isomer from a starting material like this compound. As previously noted, strain-promoted cycloadditions (SPAAC) generally lack this regiocontrol, leading to mixtures of isomers.

The azide group of this compound can be readily reduced to a primary amine (2-Amino-N-methylacetamide). This transformation is a fundamental process in organic synthesis, providing a route to amines from alkyl halides via an azide intermediate, which avoids the overalkylation issues common with direct amination using ammonia. Various reducing agents can accomplish this conversion, including catalytic hydrogenation and metal hydrides like lithium aluminum hydride (LiAlH₄). An alternative and milder approach involves the use of thiol-containing compounds.

The reduction of azides to amines can be achieved under mild, biological conditions using thiols. This method is particularly suitable for water-soluble and sensitive molecules that may not be compatible with harsher reduction methods like catalytic hydrogenation. Reagents such as dithiothreitol (DTT), glutathione, and mercaptoethanol can quantitatively reduce an alkyl azide to the corresponding amine at neutral pH and physiological temperature.

The mechanism of thiol-mediated azide reduction is thought to begin with the nucleophilic attack of the thiolate anion on the terminal nitrogen atom of the azide. This initial step forms a transient intermediate. Subsequent steps lead to the release of molecular nitrogen (N₂), a thermodynamically highly favorable process, and the formation of the primary amine. Kinetic studies on the reduction of 3'-azidothymidine (AZT) have shown the reaction to be first-order in both the azide and the thiol. Dithiothreitols are particularly effective, with second-order rate constants significantly higher than those for monothiols like glutathione or mercaptoethanol. This strategy represents a biocompatible method for converting the azido (B1232118) group in compounds like 2-

Reduction of Azide to Amine Functionality

Phosphine-Mediated Reduction Approaches

The reduction of azides to primary amines is a fundamental transformation in organic synthesis, and phosphine-mediated approaches, most notably the Staudinger reaction, offer a mild and efficient method for this conversion. organic-chemistry.org This reaction involves the treatment of an organic azide with a tertiary phosphine (B1218219), typically triphenylphosphine (PPh₃), to form a phosphazide intermediate, which subsequently eliminates dinitrogen (N₂) to yield an iminophosphorane. organic-chemistry.orgwikipedia.org Aqueous workup of the iminophosphorane then produces the corresponding primary amine and a phosphine oxide byproduct. wikipedia.org

In the context of this compound, this methodology provides a reliable route to the synthesis of 2-Amino-N-methylacetamide. The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. The resulting intermediate readily loses N₂ gas, a thermodynamically favorable process that drives the reaction forward. The final step involves hydrolysis to cleave the P=N bond, affording the desired amine.

Table 1: Staudinger Reduction of this compound

| Reactant | Reagent | Intermediate | Product | Byproduct |

|---|

The reaction mechanism involves the formation of a phosphazide, which then loses N₂ to form an iminophosphorane. organic-chemistry.org Subsequent hydrolysis yields the amine and triphenylphosphine oxide. organic-chemistry.orgwikipedia.org

Thermal Decomposition Processes and Kinetics

The thermal decomposition of organic azides is a well-studied process that typically proceeds via the extrusion of molecular nitrogen to generate a highly reactive nitrene intermediate. researchgate.netwikipedia.org The kinetics of this decomposition are highly dependent on the structure of the azide and the surrounding environment (gas phase, solvent). nih.govresearchgate.net While specific kinetic data for the thermal decomposition of this compound are not extensively documented, studies on analogous compounds such as 2-azido-N,N-dimethylethanamine (DMAZ) provide valuable insights into the expected mechanistic pathways and kinetic parameters. nih.govresearchgate.net

For DMAZ, theoretical calculations have been employed to model the decomposition pathways and derive kinetic rate expressions. nih.govresearchgate.net These studies indicate that N-N₂ bond fission to form a nitrene is the dominant decomposition pathway at various temperatures and pressures. nih.govresearchgate.net The Arrhenius equation, which relates the rate constant of a chemical reaction to the absolute temperature, is a key descriptor of these kinetics.

Table 2: Calculated Gas-Phase Rate Expression for the Thermal Decomposition of a Related Azide (DMAZ)

| Parameter | Value |

|---|---|

| Pre-exponential Factor (A) | 2.69 × 10⁹ (s⁻¹)T¹·⁴⁰⁵ |

| Activation Energy (Ea) | 39.0 kcal/mol |

| Rate Expression | k(T) = 2.69 × 10⁹ (s⁻¹)T¹·⁴⁰⁵ exp(-39.0 (kcal/mol)/RT) |

Data derived from studies on 2-azido-N,N-dimethylethanamine (DMAZ). nih.govresearchgate.net

This data suggests that the thermal decomposition of this compound would likely follow a similar unimolecular decomposition process, with the rate being primarily influenced by the temperature and the inherent stability of the C-N₃ bond.

N-N₂ Bond Fission and Nitrene Generation

The primary and most facile step in the thermal decomposition of organic azides is the homolytic cleavage of the bond between the alpha and beta nitrogen atoms (Nα-Nβ), leading to the liberation of dinitrogen (N₂) and the formation of a nitrene. nih.govresearchgate.netnih.gov This process is driven by the high thermodynamic stability of N₂ gas. For this compound, this initial fragmentation would result in the generation of the corresponding (N-methylacetamido)methylnitrene.

Computational studies on similar azides have shown that the energy barrier for N-N₂ bond fission is the lowest among various potential decomposition pathways, making it the predominant initial step. nih.govresearchgate.net The resulting nitrene is a highly reactive, electron-deficient species with a vacant p-orbital on the nitrogen atom. The spin state of the generated nitrene, either singlet or triplet, can influence its subsequent reactivity. nih.gov In many cases, spin-allowed singlet nitrene formation is the dominant process. nih.govresearchgate.net

Elimination Reactions in Azide Decomposition

Following the initial N-N₂ bond fission and nitrene generation, the highly reactive nitrene intermediate can undergo a variety of subsequent reactions. One of the most common pathways for azides with an adjacent C-H bond is a 1,2-hydride shift. researchgate.net This intramolecular rearrangement leads to the formation of a stable imine.

In the case of the nitrene generated from this compound, a 1,2-hydride shift from the adjacent methylene group to the nitrene nitrogen would result in the formation of N-(methylcarbamoyl)methanimine. This type of rearrangement is often a very rapid process that occurs concurrently with or immediately following the elimination of N₂. researchgate.net Studies on the pyrolysis of 2-azidoacetamide and 2-azido-N,N-dimethyl acetamide (B32628) have shown that the formation of an imine intermediate is a key step in their decomposition. researchgate.netsoton.ac.uknih.gov

Formation of Cyclic Products in Thermal Reactions

While the 1,2-hydride shift to form an imine is often a major pathway, the electron-deficient nitrene can also undergo intramolecular insertion or addition reactions to form cyclic products. nih.govresearchgate.net The favorability of cyclization versus rearrangement depends on the molecular structure, including the length and nature of the carbon chain and the presence of other functional groups.

For the nitrene derived from this compound, intramolecular insertion into a C-H bond of the N-methyl group could potentially lead to the formation of a three-membered ring (aziridine) derivative. However, studies on structurally similar compounds like 2-azidoacetamide suggest that the 1,2-H shift to form an imine is the preferred pathway, and no cyclic intermediates are observed. researchgate.net Computational studies on related azides have also indicated that the energy barriers for the formation of cyclic products are generally higher than those for nitrene formation followed by rearrangement. nih.govresearchgate.net

Amide Group Reactivity

The amide functional group is a cornerstone of organic and biological chemistry, characterized by its remarkable stability. wikipedia.orgchemistrysteps.com This stability arises from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, a phenomenon known as amide resonance. chemistrysteps.commasterorganicchemistry.com This resonance imparts a partial double bond character to the C-N bond, restricting rotation and making the amide nitrogen less basic and the carbonyl carbon less electrophilic compared to ketones or esters. chemistrysteps.com

Consequently, amides are generally unreactive towards nucleophilic acyl substitution reactions under neutral conditions. wikipedia.org Hydrolysis of the amide bond in this compound to the corresponding carboxylic acid and amine would require harsh conditions, such as prolonged heating in strong acid or base. libretexts.org The presence of the azido group is unlikely to significantly alter the inherent low reactivity of the amide moiety itself towards nucleophilic attack.

Electronic Effects and Substituent Influence on Amide Resonance

The degree of amide resonance and, consequently, the reactivity of the amide bond can be influenced by the nature of the substituents on both the carbonyl carbon and the amide nitrogen. nsf.govnih.govmdpi.com Electron-withdrawing or sterically demanding groups can alter the planarity of the amide and reduce the overlap between the nitrogen lone pair and the carbonyl π* orbital, thereby decreasing resonance stabilization and increasing the electrophilicity of the carbonyl carbon. nsf.govnih.gov

In this compound, the substituents are the N-methyl group and the azidomethyl group attached to the carbonyl.

Table 3: Influence of Substituents on the Amide Bond in this compound

| Substituent | Position | Electronic Effect | Influence on Amide Resonance |

|---|---|---|---|

| Methyl group (-CH₃) | Amide Nitrogen (N) | Electron-donating (inductive) | The inductive effect of the methyl group slightly increases the electron density on the nitrogen, which can enhance the donation of the lone pair into the carbonyl, thereby stabilizing the resonance structure. |

Electrophilic and Nucleophilic Character of the Amide Moiety

The amide moiety in this compound possesses a nuanced electronic character, governed by the interplay of resonance, induction, and the specific influence of its substituents. The core N-methylacetamide structure exhibits hallmark amide properties: the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π-system. fiveable.me This resonance stabilization imparts a partial double-bond character to the C-N bond, resulting in a planar geometry. fiveable.me Consequently, the nitrogen atom is significantly less basic and nucleophilic compared to an amine, as its lone pair is less available. Conversely, the carbonyl oxygen becomes more electron-rich and acts as the primary site for protonation and a hydrogen bond acceptor. mdpi.com The carbonyl carbon, while possessing a partial positive charge, is less electrophilic than the carbonyl carbon of a ketone or ester due to the electron-donating resonance effect from the nitrogen.

The introduction of the azido group at the alpha-carbon (Cα) position, however, profoundly modulates this inherent reactivity. The azido group is strongly electron-withdrawing, primarily through an inductive effect (-I). This effect has two major consequences for the reactivity of the amide moiety:

Enhanced Electrophilicity of the Carbonyl Carbon: The azido group withdraws electron density from the adjacent carbonyl carbon. This withdrawal increases the magnitude of the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. This is a common effect observed when electronegative substituents are placed alpha to a carbonyl group.

Reduced Nucleophilicity of the Amide Nitrogen: The inductive pull of the azido group further diminishes the already low basicity and nucleophilicity of the amide nitrogen. This makes reactions that involve the nitrogen atom as a nucleophile, such as N-alkylation, less favorable compared to unsubstituted N-methylacetamide.

Hydrogen Bonding Interactions and Dimerization Equilibria

The N-methylacetamide (NMA) backbone of this compound makes it an excellent model for studying the hydrogen bonding interactions characteristic of the peptide linkage. fiveable.me The secondary amide functionality provides both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). mdpi.com These sites readily engage in intermolecular hydrogen bonding, which dictates the compound's structure in both solid and solution phases.

In the solid state, amides like this are known to form ordered, hydrogen-bonded networks. Detailed crystallographic analysis of the closely related compound, 2-Azido-N-(4-methylphenyl)acetamide, reveals the formation of zigzag chains extending along the c-axis direction, constructed via intermolecular N—H⋯O hydrogen bonds. nih.gov This structural motif is highly characteristic of secondary amides and is expected to be the dominant interaction in the crystal lattice of this compound as well.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.86 | 2.03-2.09 | 2.88-2.92 | 171-178 |

In solution, these strong hydrogen bonding interactions lead to the formation of dimeric and oligomeric species. The equilibrium between the monomeric form and various aggregated states is highly dependent on the solvent and concentration. In non-polar solvents, the formation of hydrogen-bonded dimers and larger chains is highly favored as a means of self-solvation. The primary association is typically a head-to-tail arrangement to maximize the N—H⋯O interactions.

Computational and spectroscopic studies on NMA in various solvents have provided deep insight into these equilibria. acs.orgnih.govrsc.org The strength of the N—H⋯O hydrogen bond is significant, contributing to the high boiling point and unique solvent properties of simple amides. wikipedia.org The dynamics of hydrogen bond formation and breakage are rapid, occurring on the picosecond timescale. rsc.org The azido group at the Cα position is not expected to directly participate in hydrogen bonding but its inductive effect can slightly increase the acidity of the N-H proton, potentially strengthening the hydrogen bonds formed.

Steric and Electronic Influences of Remote Substituents on Compound Reactivity

The reactivity of the amide bond in this compound is significantly influenced by the steric and electronic properties of its constituent groups: the N-methyl group and the 2-azidoethyl group attached to the carbonyl.

Electronic Influences:

The dominant electronic influence arises from the α-azido substituent. As a potent electron-withdrawing group, it exerts a strong inductive effect (-I) on the amide system. This has several key impacts:

C-N Bond Rotational Barrier: The resonance in an amide bond creates a significant energy barrier to rotation around the C-N bond. Electron-withdrawing groups on the acyl side decrease this barrier by destabilizing the positive charge that develops on the nitrogen in the resonance structure, thereby reducing the C-N double bond character. researchgate.net Consequently, this compound is expected to have a lower rotational barrier compared to N-methylpropionamide (which has an electron-donating ethyl group).

Carbonyl Electrophilicity: As detailed in section 3.2.2, the electron-withdrawing nature of the azido group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a critical factor in reactions such as hydrolysis.

N-H Acidity: The inductive effect of the azido group increases the acidity of the N-H proton compared to alkyl-substituted amides. This can influence base-catalyzed reactions and modulates the strength of hydrogen bonding interactions.

Steric Influences:

Steric effects also play a crucial role in dictating the compound's conformational preferences and the accessibility of its reactive centers.

N-Methyl Group: The methyl group on the nitrogen introduces steric hindrance that can influence the approach of reagents to the carbonyl group. Compared to an unsubstituted amide, this steric bulk can affect reaction rates. It also strongly favors the trans (or Z) conformation of the amide bond due to steric clashes with the carbonyl oxygen in the cis (or E) conformation. nih.gov

2-Azido Group: The azido group (–N₃) is a linear moiety. While it is larger than a hydrogen atom, its linear shape means its steric profile is relatively modest, especially when compared to branched alkyl groups like tert-butyl. Its orientation, as described by the N—N—C—C torsion angle in analogues, can vary, but it does not present overwhelming steric bulk around the carbonyl carbon. nih.gov

The interplay of these effects is summarized in the table below. The azido group's electronic effect of enhancing carbonyl reactivity is likely the most significant factor, while steric effects from both substituents modulate the accessibility of the electrophilic center.

| Substituent at Cα | Electronic Effect | Expected Impact on Carbonyl Electrophilicity | Expected Impact on C-N Rotational Barrier | Steric Hindrance |

|---|---|---|---|---|

| -H (in N-methylacetamide) | Neutral | Baseline | Baseline | Minimal |

| -CH₃ (in N-methylpropanamide) | Electron-donating (+I) | Decrease | Increase | Low |

| -N₃ (in this compound) | Electron-withdrawing (-I) | Increase | Decrease | Moderate (linear) |

Computational and Theoretical Investigations of 2 Azido N Methylacetamide

Advanced Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model molecular systems at the electronic level. For 2-Azido-N-methylacetamide, these calculations elucidate fundamental properties that govern its behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic structure, geometry, and reactivity of molecules like this compound.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVQZ, are used to optimize the molecular geometry and predict vibrational frequencies. researchgate.netnih.govmdpi.com For instance, in studies of structurally related azido-amides, DFT has been instrumental in analyzing the regioselectivity and mechanism of cycloaddition reactions. researchgate.net The theory helps in understanding the energy profiles of reaction pathways, identifying transition states, and determining whether a reaction proceeds via a concerted or stepwise mechanism. researchgate.net Analysis of the optimized geometry provides bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric properties. Furthermore, DFT is applied to calculate infrared spectra, which can be compared with experimental data to confirm structural assignments. nih.gov

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation. nih.govumich.edu

For molecules like N-methylacetamide, a core component of the target molecule, ab initio calculations have been used to study conformational isomers and their relative energies. umich.edu These methods are crucial for obtaining accurate electronic structures and wavefunctions, which in turn are used to derive various molecular properties. nih.gov While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate results from other computational approaches. nih.gov They are particularly important for systems where electron correlation effects are significant. The study of liquid N-methylacetamide using ab initio DFT treatments has revealed that the average molecular dipole in the liquid state is significantly enhanced over the gas phase value, highlighting the importance of intermolecular interactions. nih.gov

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. nih.gov This theory provides a powerful framework for elucidating reaction mechanisms by analyzing the changes in electron density along a reaction pathway. nih.govencyclopedia.pub

The application of MEDT involves the topological analysis of the Electron Localization Function (ELF), which reveals the nature of chemical bonds and lone pairs. mdpi.com In the context of reactions involving azides, such as the [3+2] cycloaddition, MEDT can characterize the mechanism as non-concerted or stepwise by tracking bond formation events. mdpi.comrsc.org A key concept within MEDT is the Global Electron Density Transfer (GEDT), which measures the net flow of electrons from the nucleophile to the electrophile at the transition state. encyclopedia.pub A high GEDT value indicates a polar reaction mechanism, which often corresponds to a lower activation energy. nih.govmdpi.com By analyzing the changes in electron density, MEDT provides a detailed and intuitive picture of how and why a reaction occurs. nih.gov

Analysis of Reactivity Indices and Energetic Profiles

Conceptual DFT provides a set of reactivity indices that help in quantifying and predicting the chemical behavior of molecules from their ground-state electron density.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the electron-donating ability of a molecule.

These indices are crucial for classifying reagents as electrophiles or nucleophiles and predicting their behavior in polar reactions. rsc.org For example, a study on a related compound, 2-azido-N-(4-diazenylphenyl)acetamide, used these indices to characterize it as a nucleophile in 1,3-dipolar cycloaddition reactions. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.50 |

| ELUMO | -2.15 |

| Chemical Potential (μ) | -4.83 |

| Chemical Hardness (η) | 5.35 |

| Electrophilicity (ω) | 2.18 |

| Nucleophilicity (N) | 3.15 |

While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within a molecule. These are essential for understanding regioselectivity and chemoselectivity. rsc.org

The most common local reactivity descriptors are the Fukui functions (fk+, fk-, fk0), which indicate the change in electron density at a particular atom upon the addition, removal, or rearrangement of an electron. scielo.org.mx

fk+ measures the reactivity towards a nucleophilic attack.

fk- measures the reactivity towards an electrophilic attack.

fk0 is used for radical attacks.

By calculating these values for each atom in this compound, one can predict which atoms are most likely to participate in a chemical reaction. For instance, in the 1,3-dipolar cycloaddition of a related azide, local reactivity indices predicted the formation of the 1,4-triazole isomer by identifying the most nucleophilic nitrogen atom and the most electrophilic carbon atom. researchgate.net This level of detail is invaluable for designing selective synthetic routes. rsc.orgnih.gov

Based on the comprehensive search conducted, there is currently no publicly available scientific literature containing the specific computational and theoretical investigations for the compound "this compound" that align with the requested outline.

Detailed computational studies, including activation and reaction energy computations, conformational landscape analysis, molecular dynamics simulations, and solvation effect modeling, have been performed on related molecules such as N-methylacetamide (the parent amide), various substituted azido-acetamides, and other azido-containing compounds. However, this body of research does not extend to the specific molecule of interest, this compound.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified sections and subsections. The necessary research findings and data tables for "this compound" are absent from the available scientific databases and publications.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework. For 2-Azido-N-methylacetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for complete structural verification.

In the ¹H NMR spectrum of this compound, three distinct signals are expected, corresponding to the three unique proton environments in the molecule: the methyl (CH₃) group, the methylene (CH₂) group, and the amide (NH) proton.

N-methyl (CH₃) protons: These protons are expected to appear as a doublet due to coupling with the adjacent amide proton (NH). The chemical shift would likely be in the range of δ 2.7-2.9 ppm.

Azido-methylene (CH₂) protons: This group would give rise to a singlet in the spectrum, as there are no adjacent protons to cause splitting. Its position would be influenced by the electronegative azide (B81097) group, shifting it downfield to an expected range of δ 3.8-4.2 ppm.

Amide (NH) proton: The amide proton typically appears as a broad singlet or a quartet (if coupling to the N-methyl protons is resolved) and its chemical shift is highly dependent on solvent and concentration, generally appearing in the range of δ 7.5-8.5 ppm.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| N-CH₃ | 2.7 - 2.9 | Doublet (d) |

| N₃-CH₂ | 3.8 - 4.2 | Singlet (s) |

Note: The expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct carbon signals are anticipated.

N-methyl carbon (N-CH₃): This carbon would appear at the most upfield position, typically in the range of δ 25-30 ppm.

Azido-methylene carbon (N₃-CH₂): The carbon atom attached to the electron-withdrawing azide group would be shifted downfield, with an expected chemical shift in the region of δ 50-55 ppm.

Carbonyl carbon (C=O): The amide carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of δ 168-172 ppm.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 25 - 30 |

| N₃-CH₂ | 50 - 55 |

Note: The expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a correlation peak between the N-methyl protons and the amide (NH) proton, confirming their through-bond coupling. No other cross-peaks would be expected, given the isolated nature of the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For this compound, an HSQC spectrum would display cross-peaks connecting the N-methyl proton signal to the N-methyl carbon signal, and the methylene proton signal to the methylene carbon signal. This provides unambiguous confirmation of the C-H connectivities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretch: A moderate to strong absorption band corresponding to the N-H stretching vibration of the secondary amide is expected in the region of 3300-3100 cm⁻¹.

C-H Stretch: Absorption bands for the C-H stretching vibrations of the methyl and methylene groups would appear just below 3000 cm⁻¹.

Azide (N₃) Stretch: A very strong and sharp absorption band, which is highly characteristic of the azide functional group, is expected in the range of 2100-2150 cm⁻¹. This is often one of the most prominent peaks in the spectrum.

Amide I Band (C=O Stretch): A strong, sharp absorption due to the carbonyl stretching vibration of the amide group (Amide I band) is anticipated around 1640-1680 cm⁻¹.

Amide II Band (N-H Bend): Another characteristic amide absorption, the Amide II band, resulting from N-H bending and C-N stretching vibrations, would be observed in the region of 1550-1510 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3300 - 3100 | Medium-Strong |

| Alkyl C-H | Stretch | 2980 - 2850 | Medium |

| Azide N₃ | Asymmetric Stretch | 2150 - 2100 | Strong, Sharp |

| Amide C=O | Stretch (Amide I) | 1680 - 1640 | Strong |

Note: The expected values are based on characteristic absorption frequencies for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₃H₆N₄O, with a monoisotopic mass of 114.0542 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of the azide group (as N₂) and subsequent fragmentation of the remaining structure. Key fragment ions could include those resulting from the cleavage of the C-C and C-N bonds.

Table 4: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 115.0614 |

| [M+Na]⁺ | 137.0434 |

| [M-H]⁻ | 113.0469 |

Data sourced from predicted values on PubChem. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. If this compound can be grown as a single crystal of suitable quality, X-ray diffraction analysis would provide the definitive three-dimensional structure. This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal information about the solid-state packing of the molecules, including any intermolecular interactions such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. While crystallographic data for the title compound is not publicly available, studies on similar N-aryl azidoacetamides have shown the formation of hydrogen-bonded chains in the solid state. iucr.orgiucr.orgresearchgate.net

Crystal Structure Determination and Refinement

Information regarding the crystal system, space group, unit cell dimensions, and refinement parameters for this compound is not available in published literature.

Analysis of Intermolecular Hydrogen Bonding Networks

A detailed analysis of the hydrogen bonding networks, including donor-acceptor distances and angles for this compound, cannot be provided without an experimentally determined crystal structure.

Conformational Analysis in the Crystalline State

Specific torsion angles and a description of the molecular conformation adopted by this compound in the solid state are unknown due to the absence of crystallographic data.

Supramolecular Interactions and Assembly in Azidoamide Systems

Intermolecular Hydrogen Bonding Patterns in Amide Architectures

The N-methylacetamide (NMA) portion of the molecule is a classic model for the peptide linkage, and its hydrogen bonding patterns are well-documented. acs.org The secondary amide group (–C(O)NH–) features a hydrogen bond donor (the N–H proton) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This arrangement facilitates the formation of strong and directional N–H···O hydrogen bonds, which are fundamental to the structure of proteins and various synthetic polyamides. acs.orgnih.gov

In condensed phases, molecules like N-methylacetamide predominantly form linear chains through intermolecular hydrogen bonds. acs.org These chains can further organize into sheet-like structures, reminiscent of β-sheets in proteins. acs.org Theoretical and experimental studies on NMA clusters have quantified the energetics of these interactions, showing that the formation of one hydrogen bond can cooperatively enhance the strength of adjacent hydrogen bonds in trimers and larger aggregates. acs.org In the crystal structures of related N-aryl azidoacetamides, these N–H···O interactions are consistently observed to be the primary force directing molecular packing, often resulting in the formation of zigzag chains. nih.gov

| Interaction Type | Typical Distance (Å) | Typical Angle (°) | Energy (kJ mol⁻¹) |

| N–H···O (Amide Dimer) | ~2.9 | ~180 | ~29 |

| N–H···O (Amide Trimer) | - | - | ~58 (total for 2 bonds) |

Data compiled from ab initio molecular orbital calculations on trans-NMA dimers and trimers. acs.org

Principles of Self-Assembly Driven by Azide (B81097) Moieties

The azide group (–N₃) is more than a mere functional handle for "click" chemistry; it actively participates in non-covalent interactions that can guide self-assembly. sigmaaldrich.com While not as strong as amide hydrogen bonds, azide-mediated interactions are significant. These can include dipole-dipole interactions and weak hydrogen bonds where the terminal nitrogen atoms of the azide act as acceptors.

Studies on dipeptides containing azido-functionalized phenylalanine have shown that the presence and number of azide groups are critical for self-assembly. nih.govbioforumconf.com For instance, a dipeptide with two azido (B1232118) groups self-assembled into porous spherical structures, whereas analogous peptides with zero or one azido group failed to form ordered assemblies under the same conditions. nih.govbioforumconf.comresearchgate.net This highlights the cooperative role of azide moieties in directing molecules into specific supramolecular architectures. The azide group can also serve as a photo-cross-linking agent, allowing for the covalent capture and stabilization of self-assembled structures upon UV irradiation, which can enhance their mechanical properties. nih.gov

Incorporation into Supramolecular Frameworks

The dual functionality of an azidoamide like 2-Azido-N-methylacetamide, possessing both strong hydrogen-bonding capabilities and a versatile azide group, makes it a potential building block for more complex supramolecular frameworks.

Host-Guest Complexation with Azido-Containing Systems

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule through non-covalent interactions. wikipedia.org While specific examples involving this compound as a host or guest are not prominent in the literature, the functional groups present are known to participate in such interactions. The amide portion can engage in hydrogen bonding with suitable guests, a principle used in anion binding and the construction of rotaxanes. nd.edu

The azide group, or the triazole ring formed from its "click" reaction, is frequently incorporated into host molecules like calixarenes. These systems can then recognize and bind various guest molecules. researchgate.net Furthermore, the azide anion (N₃⁻) itself can act as a guest, interacting with the inorganic vertices and aromatic systems within metal-organic frameworks (MOFs). nih.gov This demonstrates the capacity of the azide moiety to engage in the specific, non-covalent interactions that underpin molecular recognition and host-guest complex formation. wikipedia.orgnih.gov

Role in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The azide group is a highly versatile ligand in this context, capable of binding to metal centers in multiple ways. mdpi.com It can act as a terminal (monodentate) ligand or, more commonly, as a bridging ligand connecting two or more metal centers. mdpi.com These bridging modes, such as the end-on (μ-1,1) and end-to-end (μ-1,3) coordination, are crucial for extending the network structure into one, two, or three dimensions. mdpi.com

Numerous MOFs have been constructed using ligands that incorporate an azide group. nih.govacs.org For example, an azidomethyl-appended benzene (B151609) dicarboxylic acid has been used to build canonical MOF structures like IRMOF-1 and UiO-66. acs.org In these frameworks, the azide group serves a dual purpose: it can be a structural component of the framework itself, and its reactive nature allows for post-synthesis modification of the MOF's internal pores via click chemistry. acs.org This versatility allows for the tuning of the MOF's properties for applications in gas storage, separation, and catalysis. nih.gov

| Framework Type | Azide-Containing Ligand Example | Role of Azide | Resulting Structure |

| High-Energy MOF | 3-pyridyltetrazole and azide | Structural ligand | 3D Framework |

| Canonical MOF | Azidomethyl-appended benzene dicarboxylic acid | Structural ligand & Reactive handle for PSM | IRMOF-1 and UiO-66 structure types |

| 1D Coordination Polymer | 4-benzoylpyridine and azide | Bridging ligand (μ-1,1 and μ-1,3) | 1D Polymeric Chain |

PSM: Post-Synthesis Modification. Data compiled from various studies on azide-containing coordination polymers and MOFs. nih.govmdpi.comacs.org

Q & A

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Keep in a cool, dry, and well-ventilated area, away from reducing agents or heat sources that may trigger explosive decomposition .

- Emergency procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .

How can researchers design experiments to explore the bioactivity of this compound?

Q. Advanced

- Click chemistry applications : React with alkyne-functionalized biomolecules (e.g., proteins, DNA) for targeted labeling or drug delivery studies. Optimize Cu(I)-catalyzed conditions to minimize cytotoxicity .

- Metabolic stability assays : Use liver microsomes or hepatocyte models to assess azide group retention under physiological conditions.

- Toxicity screening : Perform in vitro assays (e.g., MTT) on cell lines to evaluate acute cytotoxicity and establish safe dosing ranges.

What analytical techniques are recommended for detecting trace impurities in this compound?

Q. Advanced

- HPLC-MS : Use reverse-phase columns (C18) with UV/Vis detection (λ = 254 nm) and high-resolution MS to identify low-abundance byproducts .

- NMR spiking : Add authentic standards of suspected impurities (e.g., unreacted chloroacetamide) to confirm peaks in ¹H NMR spectra.

- Elemental analysis : Verify nitrogen content to ensure stoichiometric azide incorporation.

How do solvent polarity and pH influence the reactivity of this compound in organic transformations?

Q. Advanced

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize the azide group but may increase decomposition rates at elevated temperatures.

- Acidic conditions : Protonation of the amide nitrogen can reduce azide nucleophilicity, while basic conditions (pH > 9) may hydrolyze the acetamide moiety.

- Kinetic studies : Use stopped-flow UV/Vis spectroscopy to measure reaction rates under varying pH and solvent conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.